Benzyl(dimethyl)phosphane (CAS 13954-37-5): A Technical Guide for Advanced Chemical Synthesis
Benzyl(dimethyl)phosphane (CAS 13954-37-5): A Technical Guide for Advanced Chemical Synthesis
A Note on This Guide: Direct experimental data for Benzyl(dimethyl)phosphane (CAS 13954-37-5) is not extensively available in public literature. This guide has been constructed by leveraging established principles of organophosphorus chemistry and drawing heavily on data from close structural analogues, primarily Dimethyl(phenyl)phosphane (CAS 672-66-2) and Benzyl(diphenyl)phosphane (CAS 7650-91-1). The insights provided are intended to serve as a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction: The Profile of a Versatile Tertiary Phosphine
Benzyl(dimethyl)phosphane, a tertiary phosphine featuring both alkyl and benzyl substituents, sits at an interesting junction of steric and electronic properties. Tertiary phosphines are a cornerstone of modern catalysis and organic synthesis, acting as crucial ligands that modulate the reactivity and selectivity of transition metal catalysts.[1][2] The combination of two small methyl groups and a benzyl group suggests a ligand that is less sterically demanding than its triphenyl- or tricyclohexylphosphine counterparts, yet possesses unique electronic characteristics imparted by the benzyl moiety. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic methodology, its expected reactivity profile, and its potential applications in catalytic processes.
Physicochemical and Spectroscopic Properties: An Analog-Based Estimation
The properties of Benzyl(dimethyl)phosphane can be reliably estimated by comparing its closest structural relatives. Dimethyl(phenyl)phosphane provides a baseline for a small, mixed alkyl-aryl phosphine, while Benzyl(diphenyl)phosphane offers insight into the impact of the benzyl group.
| Property | Dimethyl(phenyl)phosphane[3] | Benzyl(diphenyl)phosphane[4] | Benzyl(dimethyl)phosphane (Predicted) |
| CAS Number | 672-66-2 | 7650-91-1 | 13954-37-5 |
| Molecular Formula | C₈H₁₁P | C₁₉H₁₇P | C₉H₁₃P |
| Molecular Weight | 138.15 g/mol | 276.31 g/mol | 152.18 g/mol |
| Appearance | Colorless to pale yellow liquid | White crystalline solid | Colorless to pale yellow liquid |
| Boiling Point | 74-75 °C @ 12 mmHg | 399.6 °C (estimated) | ~190-210 °C (at atmospheric pressure) |
| Melting Point | N/A | 77-83 °C | < 25 °C |
| Density | 0.971 g/mL at 25 °C | ~1.1 g/cm³ | ~0.96 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in most organic solvents | Insoluble in water; soluble in organic solvents like THF, Toluene, CH₂Cl₂ |
| ³¹P NMR (δ, ppm) | ~ -48 ppm (neat) | -10.0 ppm (in C₆D₆)[4] | ~ -30 to -45 ppm |
| ¹H NMR (δ, ppm) | P-CH₃: ~1.2 (d); Phenyl: 7.0-7.4 (m) | P-CH₂: 3.33 (d); Phenyl: 7.1-7.5 (m)[4] | P-CH₃: ~1.1-1.3 (d); P-CH₂: ~2.8-3.2 (d); Phenyl: ~7.0-7.3 (m) |
Rationale for Predictions:
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Physical State & Boiling Point: With a molecular weight intermediate between the liquid Dimethyl(phenyl)phosphane and the solid Benzyl(diphenyl)phosphane, but closer to the former, Benzyl(dimethyl)phosphane is predicted to be a liquid at room temperature with a boiling point significantly lower than its diphenyl analogue.
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NMR Spectra: The ³¹P NMR chemical shift of tertiary phosphines is sensitive to the electronic nature of the substituents. Replacing a phenyl group (more electron-withdrawing) in Dimethyl(phenyl)phosphane with a benzyl group (more electron-donating alkyl-type) is expected to shift the signal slightly downfield. The ¹H NMR will characteristically show doublets for the methyl and methylene protons due to coupling with the phosphorus nucleus.[3]
Synthesis and Reactivity
Proposed Synthetic Protocol
The most direct and reliable method for synthesizing Benzyl(dimethyl)phosphane involves the reaction of a benzyl Grignard reagent with dimethylchlorophosphane. This is a standard method for forming P-C bonds.[5][6]
Experimental Protocol: Synthesis of Benzyl(dimethyl)phosphane
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel to the stirred magnesium suspension. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of benzylmagnesium chloride.
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Phosphination: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of dimethylchlorophosphane (1.05 eq) in anhydrous THF dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form.
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Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or toluene (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Final Purification: The crude product should be purified by vacuum distillation to yield Benzyl(dimethyl)phosphane as a colorless, air-sensitive liquid.
Caption: Proposed synthesis of Benzyl(dimethyl)phosphane.
Core Reactivity: The Ligand and Beyond
Ligand for Catalysis: Tertiary phosphines are quintessential ligands in homogeneous catalysis.[7] Their properties are primarily defined by a combination of steric bulk and electronic donating ability.[1][8]
-
Electronic Properties: Benzyl(dimethyl)phosphane is expected to be a moderately strong electron-donating ligand. The two methyl groups are classic σ-donors, making the phosphorus atom electron-rich. The benzyl group is generally considered more electron-donating than a phenyl group. This enhanced electron density on the phosphorus can increase the rate of oxidative addition in catalytic cycles, a key step in many cross-coupling reactions.[8]
-
Steric Properties: The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle (θ). While an experimental value is unavailable, we can estimate it to be smaller than that of triphenylphosphine (145°) and slightly larger than that of trimethylphosphine (118°). This moderate steric profile could be advantageous, allowing for the formation of stable, active catalytic species without completely blocking substrate access to the metal center.
Oxidation: Like all tertiary phosphines, Benzyl(dimethyl)phosphane is susceptible to oxidation, especially when exposed to air.[9] It will readily react with oxygen or other oxidizing agents to form the corresponding Benzyl(dimethyl)phosphine oxide. This is a critical handling consideration, as the phosphine oxide is generally coordinatively inactive and will poison catalytic reactions.[10] The synthesis and use of phosphine oxides are, however, relevant in their own right, for applications ranging from flame retardants to precursors for other organophosphorus compounds.[11][12]
Caption: Role of a phosphine ligand in a catalytic cycle.
Applications in Drug Development and Research
While specific applications of Benzyl(dimethyl)phosphane are not documented, its predicted properties make it a candidate ligand for various transition metal-catalyzed reactions crucial in pharmaceutical and fine chemical synthesis.[2] Its moderate steric bulk and good electron-donating ability would be well-suited for:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig aminations often benefit from electron-rich phosphine ligands that promote the oxidative addition of aryl halides.[13]
-
Gold and Platinum Catalysis: The soft nature of the phosphorus donor atom makes it an excellent ligand for soft metals like gold and platinum in various hydrofunctionalization reactions.[7]
-
Synthesis of Phosphine Oxide Derivatives: The corresponding phosphine oxide, Benzyl(dimethyl)phosphine oxide, could be explored as a building block in medicinal chemistry. The P=O group is a known hydrogen-bond acceptor and its incorporation can improve ADME properties, as seen in the kinase inhibitor Brigatinib.[12]
Safety and Handling
Note: This safety profile is inferred from related compounds. A comprehensive risk assessment should be performed before handling.
-
General Hazards: Tertiary phosphines are often air-sensitive and can be pyrophoric.[9] They are typically irritating to the skin, eyes, and respiratory system.
-
GHS Hazard Statements (Predicted): Based on analogues like Dimethyl(phenyl)phosphane[3], the following hazards are likely:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Predicted):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed. Handle and store under an inert atmosphere (Nitrogen or Argon).
-
Conclusion
Benzyl(dimethyl)phosphane (CAS 13954-37-5) represents a potentially valuable yet underexplored tertiary phosphine ligand. By drawing logical inferences from well-characterized structural analogues, we can predict it to be a moderately bulky, electron-rich ligand suitable for a range of catalytic applications. Its synthesis is achievable through established organometallic procedures. While its air sensitivity necessitates careful handling, its unique electronic and steric profile makes it a compelling target for synthesis and evaluation in catalytic systems, particularly in the fields of fine chemical synthesis and drug discovery.
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